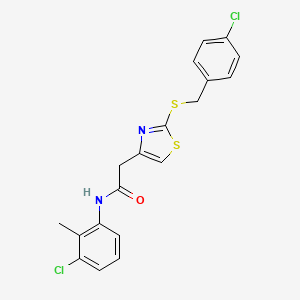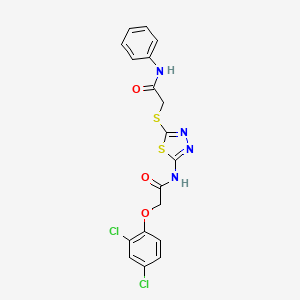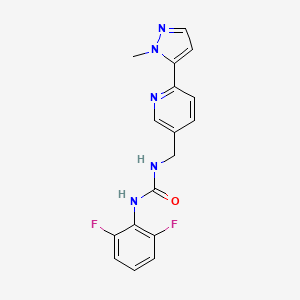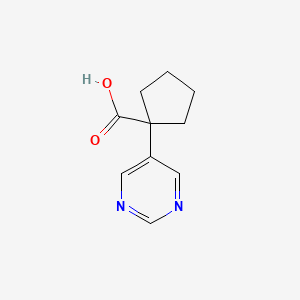
N-(3-chloro-2-methylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as 'Compound X' and has shown promising results in various studies.
Applications De Recherche Scientifique
Anticancer Activity
Research into thiazole derivatives has shown promising anticancer properties. For example, compounds synthesized by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives were investigated for their antitumor activities against A549 human lung adenocarcinoma cells. Some of these compounds exhibited high selectivity and potency, indicating potential applications in cancer therapy (Evren et al., 2019). Similarly, another study synthesized derivatives bearing different heterocyclic rings, which were screened for potential antitumor activity, showcasing considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).
Antimicrobial Activity
The synthesis and evaluation of thiazolidin-4-one derivatives as potential antimicrobial agents have been explored. A new series of compounds were synthesized and tested against various bacterial and fungal strains, displaying significant antimicrobial activity and establishing a basis for the development of new antimicrobial agents (Baviskar et al., 2013).
Optoelectronic Properties
Thiazole-based compounds have also been studied for their optoelectronic properties. For instance, thiazole-containing monomers were synthesized and subjected to electrochemical polymerization, with the resultant conducting polymers investigated for their optoelectronic properties. Such materials have applications in electronic devices, highlighting the versatility of thiazole derivatives in materials science (Camurlu et al., 2015).
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS2/c1-12-16(21)3-2-4-17(12)23-18(24)9-15-11-26-19(22-15)25-10-13-5-7-14(20)8-6-13/h2-8,11H,9-10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTMHHHXBAVOBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2597411.png)

![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2597415.png)

![4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B2597417.png)
![1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2597420.png)

![3-(4-Ethoxyphenyl)-1-[(4-fluorophenyl)amino]urea](/img/structure/B2597423.png)
![2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2597424.png)